molecular formula C12H11N3O2 B1526543 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid CAS No. 1291584-22-9

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid

Cat. No.: B1526543
CAS No.: 1291584-22-9
M. Wt: 229.23 g/mol
InChI Key: XXVFPCCFROXGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.76 (s, 1H, pyrimidine H2), 8.45 (d, J = 5.1 Hz, 1H, pyrimidine H6), 7.92 (d, J = 7.8 Hz, 1H, benzene H2), 7.62 (t, J = 7.8 Hz, 1H, benzene H4), 7.48 (d, J = 7.8 Hz, 1H, benzene H6), 4.52 (s, 2H, CH₂), 13.1 (br s, 1H, COOH).
  • ¹³C NMR (100 MHz, DMSO-d₆) :
    • δ 167.2 (COOH), 158.1 (pyrimidine C4), 138.9 (pyrimidine C2), 132.1 (benzene C1), 129.8 (benzene C3), 128.4 (benzene C5), 44.3 (CH₂).

Infrared (IR) Spectroscopy

  • ν (cm⁻¹) : 3075 (aromatic C-H), 2920 (aliphatic C-H), 1685 (C=O), 1602 (C=N), 1540 (N-H bend), 1280 (C-N stretch).

UV-Vis Spectroscopy

  • λₘₐₓ (MeOH) : 268 nm (π→π* transition, benzene), 234 nm (n→π* transition, pyrimidine).

Table 2: Key Spectroscopic Assignments

Technique Signal (δ/ν/λ) Assignment
¹H NMR δ 4.52 CH₂ linker
¹³C NMR δ 167.2 Carboxylic acid C=O
IR 1685 cm⁻¹ C=O stretch
UV-Vis 268 nm Benzene π→π* transition

Tautomeric and Prototropic Behavior

The compound exhibits limited tautomerism due to the absence of labile protons on the pyrimidine ring. However, prototropic equilibria occur under varying pH conditions:

  • Acidic media (pH < 3) : The pyrimidine N1 atom protonates (pKₐ ≈ 2.8), forming a cationic species.
  • Neutral/basic media (pH 7–12) : Deprotonation of the carboxylic acid group (pKₐ ≈ 4.2) dominates, yielding a zwitterionic structure with a negatively charged COO⁻ and protonated pyrimidine.

Properties

IUPAC Name

3-[(pyrimidin-4-ylamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11/h1-6,8H,7H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVFPCCFROXGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Guanidine Intermediate Formation

  • Starting Material: 3-amino-4-methylbenzoic acid or its derivatives (e.g., ethyl esters).
  • Reagent: Cyanamide (mononitrile ammonia).
  • Conditions: Acidic medium, typically hydrochloric acid.
  • Solvent: Alcoholic solvents (methanol, ethanol, propanol) or water-alcohol mixed solvents.
  • Process: The amino group on the benzoic acid reacts with cyanamide under acidic conditions, forming 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride (guanidine hydrochloride intermediate).
  • Advantages: This intermediate is stable, safe, and suitable for large-scale production, avoiding hazardous nitrate guanidine salts.

Cyclization (Ring-Closure) Reaction

  • Reactants: Guanidine hydrochloride intermediate and 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one (a pyrimidinyl ketone derivative).
  • Solvent: Organic solvents such as alcohols (methanol, ethanol), ketones (acetone, methyl isobutyl ketone), esters (ethyl acetate), or aromatic hydrocarbons (toluene, xylene).
  • Conditions: Temperature range of 50–150 °C, preferably 80–100 °C; pH controlled between 7–12, optimally 8–9.
  • Reaction Time: Typically 7–12 hours, with 8–9 hours being preferred.
  • Outcome: Formation of 3-{[(pyrimidin-4-yl)amino]methyl}benzoic acid with high purity (up to 99.8%) and good yield (~64% for cyclization step).

Purification

  • Recrystallization: The crude product is dissolved in a mixture of alcohol and water, treated with activated carbon for decolorization, pH adjusted with sodium hydroxide and hydrochloric acid, then cooled and filtered.
  • Drying: Oven drying yields the purified final compound.

Comparative Data and Yield Analysis

Step Traditional Patent Route Yield Improved Method Yield Notes
Esterification of 3-amino-4-methylbenzoic acid 85% Not required Improved method avoids esterification step, simplifying process.
Guanidine Formation 58% 66.5% Improved safety and stability with hydrochloride salt intermediate.
Cyclization and Hydrolysis 60% 64% Slightly improved yield with optimized solvent and pH conditions.
Total Recovery ~29.6% ~42.6% Overall yield improvement of approximately 13%.
Product Purity Not reported 99.8% High purity with low foreign matter content (max 0.08%).

Advantages of the Improved Preparation Method

  • Shortened Synthetic Route: Reduced from four steps to two, eliminating protection/deprotection of carboxyl groups.
  • Operational Simplicity: Fewer steps and milder conditions facilitate easier handling.
  • Safety: Use of guanidine hydrochloride intermediate reduces potential hazards compared to nitrate guanidine salts.
  • Environmental Friendliness: Avoidance of hazardous reagents and solvents, and fewer reaction steps minimize waste.
  • Cost Efficiency: Reduced number of steps and safer reagents lower production costs by approximately 20%.
  • Scalability: Suitable for industrial-scale synthesis with consistent reproducibility and product quality.

Summary of Reaction Scheme

Step Reactants Conditions Product/Intermediate
1 3-amino-4-methylbenzoic acid + cyanamide + HCl Alcoholic solvent, acidic, room temp to moderate heat 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride (guanidine intermediate)
2 Guanidine intermediate + 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one Organic solvent, pH 7-12, 80-100 °C, 7-12 h This compound (target compound)

Additional Notes

  • The guanidine intermediate is a key stable and safe compound enabling efficient cyclization.
  • The choice of solvent and pH control during the ring-closure step critically affects yield and purity.
  • The method has been validated through repeated experiments and pilot-scale production confirming robustness.

Chemical Reactions Analysis

Types of Reactions: 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as benzene dicarboxylic acids.

  • Reduction: The pyrimidin-4-yl group can be reduced to form pyrimidin-4-ylamine derivatives.

  • Substitution: The amino methyl linker can undergo substitution reactions with different electrophiles to produce a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are typically employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Benzene dicarboxylic acids and their derivatives.

  • Reduction Products: Pyrimidin-4-ylamine derivatives.

  • Substitution Products: Various substituted derivatives of the amino methyl linker.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H12_{12}N3_3O2_2
  • Molecular Weight : 220.24 g/mol
  • CAS Number : 1291584-22-9

The compound features a pyrimidine ring attached to a benzoic acid moiety, which contributes to its biological activity and solubility properties.

Medicinal Chemistry

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid has been investigated for its potential as a therapeutic agent. Its structural similarities to known pharmaceuticals suggest that it may act on specific biological targets.

  • Target Identification : Research indicates that the compound may interact with various enzymes and receptors involved in disease pathways, particularly in oncology and neurobiology .

Cell Culture Applications

This compound serves as a non-ionic organic buffering agent in cell culture systems. It maintains pH stability within the physiological range (6-8.5), which is crucial for optimal cell growth and function .

ApplicationDescription
Buffering AgentMaintains pH in cell cultures
Concentration RangeEffective within pH 6-8.5

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the development of new chemical entities.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of derivatives of this compound. The results indicated that certain modifications enhanced its efficacy against specific cancer cell lines, highlighting its potential as a lead compound in drug development .

Case Study 2: Neuroprotective Effects

Research has shown that compounds related to this compound exhibit neuroprotective effects in models of neurodegenerative diseases. These findings suggest that this compound could play a role in the treatment of conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism by which 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The pyrimidin-4-yl group can bind to enzymes or receptors, modulating their activity and influencing biological processes. The benzoic acid moiety may also play a role in the compound's mechanism of action by interacting with cellular components.

Comparison with Similar Compounds

Table 1: Key Analogs of 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic Acid

Compound Name Molecular Formula Molecular Weight Substituent Features Notable Properties/Applications
This compound C₁₂H₁₁N₃O₂ 245.24 g/mol* Pyrimidin-4-ylamino methyl at C3 Hypothesized kinase modulation (inferred)
3-((4-(4-Pyridyl)pyrimidin-2-ylthio)methyl)benzoic acid C₁₈H₁₄N₄O₂S 374.40 g/mol Pyridyl-pyrimidine thioether linkage at C3 Coordination chemistry, biological relevance
3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid C₁₈H₁₄N₂O₃ 306.32 g/mol 3-Methylphenyl-pyrimidine ether linkage at C3 High purity (95%), storage at +4°C

*Calculated based on formula.

Key Differences:

Linker Group: The target compound uses an amino methyl (-NH-CH₂-) linker, enabling hydrogen bonding and conformational flexibility. The sulfur-linked analog (Table 1, row 2) employs a thioether (-S-CH₂-) group, which may enhance metal coordination but reduce solubility .

Pyrimidine Substituents :

  • The pyridyl group in the sulfur-linked analog introduces additional nitrogen atoms, likely enhancing π-π stacking in coordination polymers .
  • The methylphenyl group in the oxygen-linked analog adds hydrophobicity, which could improve membrane permeability .

Hypothesized Advantages of the Target Compound

  • The absence of bulky substituents (e.g., trifluoromethyl groups in patent compounds) could improve solubility and synthetic accessibility relative to more complex analogs .

Biological Activity

3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

The compound is characterized by a benzoic acid moiety linked to a pyrimidine ring through an amino group. Its structure allows for diverse interactions with biological targets, particularly in cancer therapy and enzyme inhibition.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties . It has been tested against various cancer cell lines, showing significant inhibition of cell proliferation.

  • Case Study : In a study examining its efficacy against chronic myelogenous leukemia (CML), the compound displayed comparable activity to established inhibitors such as imatinib, particularly against the T315I mutant variant of the Bcr-Abl kinase, which is often resistant to conventional therapies .
Compound Target IC50 (µM) Inhibition (%)
This compoundBcr-Abl (T315I mutant)0.02592%
ImatinibBcr-Abl0.03090%

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor . It has shown promising results in inhibiting various protein kinases involved in cancer progression.

  • Mechanism of Action : The binding affinity of this compound to the ATP-binding site of kinases was evaluated using molecular docking studies, indicating strong interactions with key residues that stabilize the binding .
Enzyme Inhibition (%) at 10 nM
EGFR91%
VEGFR248%
PDGFRa67%

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that include coupling reactions between pyrimidine derivatives and benzoic acid. The structure-activity relationship studies have highlighted the importance of substituents on both the pyrimidine and benzoic acid moieties in enhancing biological activity.

Key Findings from SAR Studies

  • Substituent Effects : Modifications on the pyrimidine ring significantly influence the compound's potency against specific targets.
  • Linker Variability : The choice of linker between the pyrimidine and benzoic acid affects not only solubility but also bioavailability and efficacy in vivo.

Toxicity and Safety Profile

While the anticancer efficacy is promising, it is crucial to assess the toxicity profile of this compound. Preliminary studies indicate low toxicity in normal cell lines, suggesting a favorable therapeutic index.

Q & A

Q. What are the standard synthetic routes for 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Acylimide formation : Coupling pyrimidin-4-amine with a benzaldehyde derivative via reductive amination.
  • Cyclization : Acid- or base-catalyzed cyclization to stabilize the pyrimidine-benzoic acid linkage.
  • Purification : Column chromatography or recrystallization to isolate the product .
    Optimization focuses on solvent selection (e.g., DMF for solubility), temperature control (60–80°C for amide bond formation), and catalytic systems (e.g., Pd/C for hydrogenation) . Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (retention time ~8.2 min, C18 column) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

  • NMR spectroscopy : 1^1H NMR (δ 8.2–8.5 ppm for pyrimidine protons; δ 4.3 ppm for methylene bridge) and 13^{13}C NMR (δ 167 ppm for carboxylic acid) .
  • Mass spectrometry : ESI-MS (m/z 270.1 [M+H]+) for molecular weight confirmation .
  • X-ray crystallography : Resolves bond angles (e.g., 120° for aromatic rings) and confirms stereochemistry .

Q. What preliminary biological screening methods are used to assess its activity?

  • Enzyme inhibition assays : IC50 determination against kinases (e.g., EGFR) using fluorescence-based substrates .
  • Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HCT-116) at 1–100 μM concentrations .

Advanced Research Questions

Q. How can conflicting data on biological activity between in vitro and in vivo models be resolved?

Contradictions may arise from:

  • Pharmacokinetic variability : Poor solubility or metabolic instability. Mitigate via prodrug design (e.g., esterification of the carboxylic acid) .
  • Off-target effects : Use isothermal titration calorimetry (ITC) to validate binding specificity to target enzymes .
  • Species-specific metabolism : Compare metabolite profiles using LC-MS/MS in human vs. murine hepatocytes .

Q. What strategies are effective for improving the compound’s metabolic stability without compromising potency?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the pyrimidine C5 position to reduce oxidative degradation .
  • Chelation : Incorporate metal-binding motifs (e.g., hydroxamic acid) to stabilize the molecule in plasma .
  • Co-crystallization studies : Identify enzyme-binding hotspots (e.g., ATP-binding pocket of kinases) for targeted substitutions .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Molecular docking : Use AutoDock Vina to predict binding affinities to kinases (e.g., ΔG < -9 kcal/mol for high affinity) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets .
  • MD simulations : Analyze ligand-receptor dynamics (RMSD < 2 Å over 100 ns) to optimize binding kinetics .

Q. What experimental approaches resolve ambiguities in the compound’s environmental fate or toxicity?

  • Environmental stability : Perform hydrolysis studies (pH 2–12, 37°C) with HPLC-UV quantification of degradation products .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (EC50 determination) and algal growth inhibition tests .
  • Biotransformation tracking : 14^{14}C-labeled compound tracing in soil microcosms to map metabolite pathways .

Data Analysis & Mechanistic Questions

Q. How are crystallographic data interpreted to elucidate binding modes with biological targets?

  • Electron density maps : Identify hydrogen bonds (e.g., between the pyrimidine N1 and kinase hinge region) .
  • B-factor analysis : Assess flexibility of the methylene linker (B-factors > 40 Ų suggest conformational adaptability) .
  • Superposition studies : Compare with co-crystallized inhibitors (e.g., imatinib) to highlight conserved interactions .

Q. What statistical methods are recommended for validating dose-response relationships in pharmacological studies?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .
  • Bootstrap resampling : Estimate confidence intervals for EC50 values (n = 10,000 iterations) .

Q. How do researchers differentiate between competitive and allosteric inhibition mechanisms?

  • Kinetic assays : Measure VmaxV_{max} and KmK_m shifts (unchanged VmaxV_{max} indicates competitive inhibition) .
  • Surface plasmon resonance (SPR) : Detect binding stoichiometry (1:1 for competitive; >1:1 for allosteric) .
  • Mutagenesis : Disrupt putative allosteric sites (e.g., kinase C-lobe mutations) and assess inhibition potency .

Tables for Key Data

Q. Table 1. Synthetic Yield Optimization

ConditionYield (%)Purity (HPLC)Reference
DMF, 80°C, 24h6898.5%
THF, Pd/C, H2, 60°C7297.8%

Q. Table 2. Biological Activity Profile

AssayIC50 (μM)Model SystemReference
EGFR Inhibition0.12Recombinant enzyme
HCT-116 Cytotoxicity8.7Cell culture

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.